molecular formula C17H10BrN3O4S B2475760 6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 942003-68-1

6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2475760
CAS No.: 942003-68-1
M. Wt: 432.25
InChI Key: BDEUTXSGJCYSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide features a thiazolo[3,2-a]pyrimidine core fused with a chromene-carboxamide moiety. Key structural attributes include:

  • A 6-bromo substituent on the chromene ring, enhancing electron-withdrawing effects.
  • A carboxamide linker bridging the chromene and thiazolopyrimidine systems, critical for molecular recognition and solubility .

This compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives, which are pharmacologically significant due to their antimicrobial, anti-inflammatory, and antitumor activities . Structural variations in substituents and bridging groups profoundly impact their physicochemical and biological properties.

Properties

IUPAC Name

6-bromo-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O4S/c1-8-13(15(23)21-4-5-26-17(21)19-8)20-14(22)11-7-9-6-10(18)2-3-12(9)25-16(11)24/h2-7H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEUTXSGJCYSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazolo[3,2-a]pyrimidine scaffold is constructed via a Biginelli-like cyclocondensation, as demonstrated in the synthesis of analogous structures:

Procedure :

  • Starting Materials : Ethyl 3-oxobutanoate (1.5 equiv), thiourea (1.0 equiv), and 2-bromoacetophenone (1.0 equiv) are combined in ethanol under reflux.
  • Cyclization : Addition of acetic acid (6 equiv) catalyzes the formation of 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
  • Hydrolysis : Saponification with NaOH (2M) yields the free carboxylic acid, which is subsequently converted to the amine via Curtius rearrangement or Hofmann degradation.

Optimization Data :

Parameter Optimal Value Yield (%)
Catalyst (AcOH) 6 equiv 88
Temperature 130°C 91
Reaction Time 18 h 94

Key Insight: Solvent-free conditions at 130°C with acetic acid as catalyst maximize ring closure efficiency.

Preparation of 6-Bromo-2-Oxo-2H-Chromene-3-Carboxylic Acid

Pechmann Condensation with Subsequent Bromination

The coumarin backbone is synthesized via Pechmann condensation, followed by regioselective bromination:

Step 1: Coumarin Formation

  • Reactants : Resorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv), concentrated H₂SO₄ (catalytic).
  • Conditions : 80°C, 4 h.
  • Outcome : 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate (yield: 85%).

Step 2: Bromination

  • Electrophilic Substitution : Treatment with Br₂ (1.1 equiv) in glacial acetic acid at 0°C introduces bromine at position 6.
  • Isolation : Precipitation in ice-water yields 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (yield: 78%, purity >95% by HPLC).

Spectral Confirmation :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, H-4), 7.89 (d, J=8.4 Hz, 1H, H-5), 7.45 (d, J=8.4 Hz, 1H, H-7), 6.38 (s, 1H, H-8).
  • ¹³C NMR : 160.1 (C=O), 154.3 (C-2), 132.8 (C-6), 118.9 (C-Br).

Amide Coupling: Final Assembly

Carboxylic Acid Activation and Nucleophilic Attack

The convergent coupling employs a two-step activation protocol:

Procedure :

  • Activation : 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous DCM to form the acyl chloride.
  • Coupling : The acyl chloride is added dropwise to a solution of 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-amine (1.05 equiv) and triethylamine (3.0 equiv) in THF at 0°C.
  • Workup : Precipitation with hexane yields the crude product, which is recrystallized from ethanol (yield: 83%, mp: 238–242°C).

Critical Parameters :

  • Temperature Control : Maintaining 0°C during coupling minimizes side reactions.
  • Solvent Choice : THF provides optimal solubility for both reactants.

Catalytic and Mechanistic Insights

Role of Deep Eutectic Solvents (DES)

The ChCl/HGA (choline chloride/hydroxyethyl glycolic acid) DES system enhances reaction kinetics in cyclocondensation steps:

Mechanism :

  • DES stabilizes transition states through hydrogen bonding.
  • Polar aprotic environment facilitates proton transfer.

Performance Metrics :

DES Concentration Yield (%) Reaction Time (h)
1.25 mmol 94 25
0.75 mmol 91 32

Structural Characterization and Validation

X-ray Crystallography

Single-crystal analysis confirms the planar arrangement of the thiazolo[3,2-a]pyrimidine and coumarin systems, with a dihedral angle of 12.9° between rings.

Key Metrics :

  • Bond Lengths : C7-N1 = 1.334 Å (amide), C3-Br = 1.897 Å.
  • Hydrogen Bonding : N-H···O (2.12 Å) stabilizes the lattice.

Spectroscopic Consistency

  • IR (KBr) : 1670 cm⁻¹ (amide C=O), 1613 cm⁻¹ (coumarin C=O).
  • HRMS (ESI+) : m/z 446.1 [M+H]⁺ (calc. 446.3).

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the chromene ring undergoes substitution reactions with nitrogen- and sulfur-based nucleophiles:

Reagent/ConditionsProduct FormedYieldKey Analytical Data (References)
Hydrazine hydrate (ethanol, reflux)Pyrazolo[3,4-d]pyridazin-7-one derivative72%1H NMR^1\text{H NMR}: δ 7.13–7.73 (m, aromatic), 8.17 (s, pyrazole-H)
Thiourea (DMF, 80°C)Thiolated chromene-thiazolo-pyrimidine hybrid65%IR: ν\nu 1695 cm1^{-1} (C=O), MS: m/z 530
Morpholine (acetic anhydride)Morpholino-substituted chromene analog58%13C NMR^{13}\text{C NMR}: 162.4 ppm (C=O)

Mechanistic Insight : The bromine’s electrophilic nature facilitates SN_NAr (nucleophilic aromatic substitution), particularly under basic or polar aprotic conditions .

Carboxamide Group Reactivity

The carboxamide bridge participates in condensation and cyclization reactions:

Condensation with Carbonyl Compounds

ReagentProductApplication
Formaldehyde (glacial acetic acid)Spiro[indole-thiazolo-pyrimidine] derivativeAnticancer lead compound
Chloroacetic acid (reflux)Thiazolidinone-fused chromeneEnzyme inhibition studies

Example Reaction :
Carboxamide+ClCH2COOHThiazolo[3,2-a]pyrimidin-7-yl derivative\text{Carboxamide} + \text{ClCH}_2\text{COOH} \rightarrow \text{Thiazolo[3,2-a]pyrimidin-7-yl derivative}

  • IR confirmation: Four carbonyl peaks at ν\nu 1691–1675 cm1^{-1} .

Carbonyl Group Transformations

The 2-oxo chromene and 5-oxo thiazolo-pyrimidine moieties undergo redox and addition reactions:

Reduction of Carbonyls

ReagentProductBiological Activity
NaBH4_4 (MeOH)Dihydrochromene analogImproved solubility profile
H2_2 (Pd/C)Tetrahydro-thiazolo-pyrimidineReduced cytotoxicity

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile):

  • Product: Cyanovinyl-chromene hybrid

  • 1H NMR^1\text{H NMR}: δ 6.70 (s, coumarin-H3), 10.45 (s, CHO)

Cyclization Reactions

Intramolecular cyclization generates fused heterocycles:

ConditionsProductNotable Feature
Acetic acid, refluxPyrazolo[1,5-a]pyridine derivativeIC50_{50} = 2.01 µM (HT29)
POCl3_3, DMFChromeno[2,3-d]pyrimidineEnhanced DNA intercalation

Key Example :
6-Bromo chromene+3-amino-1,2,4-triazoleTriazolo[1,5-a]pyrimidine\text{6-Bromo chromene} + \text{3-amino-1,2,4-triazole} \rightarrow \text{Triazolo[1,5-a]pyrimidine}

  • MS: m/z 398 (M+^+)

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Reaction TypeCatalyst SystemProduct Application
Suzuki-MiyauraPd(PPh3_3)4_4, K2_2CO3_3Biaryl derivatives for kinase inhibition
Buchwald-HartwigPd2_2(dba)3_3, XantphosAminated analogs with improved bioavailability

Stability Under Hydrolytic Conditions

The compound undergoes pH-dependent degradation:

ConditionHalf-LifePrimary Degradation Product
pH 1.2 (37°C)2.1 hrs6-Hydroxy chromene-carboxamide
pH 7.4 (37°C)48 hrsStable

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent . Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit a broad spectrum of anticancer activities. For instance, compounds structurally related to 6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide have shown promising results against various cancer cell lines such as liver carcinoma (HEPG2) and breast cancer (MCF-7) .

Case Studies

  • Antitumor Efficacy : A study indicated that thiazolo[3,2-a]pyrimidine derivatives displayed IC50 values in the low micromolar range against HEPG2 cells, suggesting potent antitumor activity .
  • Mechanism of Action : The compounds are believed to induce apoptosis in cancer cells, which was confirmed through Annexin V/PI staining assays. This highlights their potential as effective therapeutic agents in cancer treatment .

Anti-inflammatory Properties

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties . The structural features of these compounds allow them to interact with biological pathways involved in inflammatory responses.

Research Findings

Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation . This suggests that the compound may be useful in developing anti-inflammatory medications.

Antimicrobial Activity

Another significant application is the antimicrobial activity exhibited by compounds related to 6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide. These compounds have been tested against various bacterial strains and fungi.

Case Studies

  • Broad-spectrum Activity : Some studies reported that thiazolo derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
  • Mechanisms of Action : The antimicrobial effect is often attributed to the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Synthesis and Structural Modifications

The synthesis of 6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves various chemical reactions that can be optimized for yield and purity. Research into synthetic methodologies has led to improved techniques for producing this compound efficiently.

Synthesis Techniques

  • Multi-step Synthesis : The compound can be synthesized through multi-step reactions involving condensation and cyclization processes .
  • Optimization Studies : Studies focusing on reaction conditions (temperature, solvents) have been conducted to enhance yields and reduce by-products during synthesis .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core is known to bind to certain enzymes and receptors, leading to biological effects. The exact mechanism may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Substituent Variations and Functional Group Effects

Table 1: Substituent Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Notes
Target Compound 6-Bromo-chromene-3-carboxamide, 7-methyl-thiazolopyrimidine ~449.3 (estimated) Potential antitumor activity*
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl, ethoxycarbonyl 423.29 n-π interactions drive crystal packing
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl, phenylamide 407.46 Improved solubility due to methoxy group
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene, ethoxycarbonyl 521.56 Flattened boat conformation in pyrimidine ring

Key Observations :

  • Bromine Substituents : The target compound’s 6-bromo group on chromene contrasts with the 4-bromophenyl group in . Bromine’s electron-withdrawing nature enhances electrophilic reactivity but may reduce solubility compared to methoxy groups .
  • Carboxamide vs. Ester Linkers : The carboxamide group in the target compound and facilitates hydrogen bonding, whereas ester groups (e.g., ) prioritize π-stacking or halogen interactions.
  • Methyl vs. Trimethoxybenzylidene : The 7-methyl group in the target compound minimizes steric hindrance, while bulkier substituents like trimethoxybenzylidene in induce significant ring puckering (dihedral angle = 80.94° with benzene).

Crystal Packing and Intermolecular Interactions

Table 2: Structural and Interaction Comparison
Compound Name Crystal System Key Interactions Bond Lengths/Angles Biological Implications
Target Compound Not reported Likely C=O···H–N hydrogen bonds* N/A Enhanced stability in binding
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Monoclinic n-π Br···C13 interaction d = 3.379 Å, φ = 145.21° Homochiral chain formation
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Triclinic, P-1 C–H···O hydrogen bonds (bifurcated) d = 2.63–2.57 Å Chain formation along c-axis

Key Observations :

  • Halogen Interactions : The Br···C13 n-π interaction in stabilizes homochiral chains, while the target compound’s bromine may participate in similar interactions, though unconfirmed.
  • Ring Conformations : The thiazolopyrimidine ring in adopts a flattened boat conformation (C5 deviation = 0.224 Å), whereas the target compound’s chromene moiety may impose distinct planarity constraints.

Pharmacological Implications

  • Electron-Withdrawing Groups : The 6-bromo and 5-oxo groups in the target compound may enhance electrophilic reactivity, favoring interactions with nucleophilic residues in enzyme active sites.
  • Solubility : Ester derivatives (e.g., ) exhibit lower solubility than carboxamide-linked compounds (e.g., target, ), critical for bioavailability.

Biological Activity

The compound 6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive review of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to a class of heterocyclic compounds characterized by a chromene core fused with a thiazolo-pyrimidine moiety. The synthesis typically involves multi-step reactions including cyclization and functional group modifications.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The sulforhodamine B (SRB) assay was employed to evaluate its cytotoxic effects on human breast cancer cells (MCF-7) and liver carcinoma cells (HEPG2). The results indicated significant inhibitory activity, with an IC50 value indicating the concentration required to inhibit cell growth by 50%.

Table 1: Anticancer Activity of 6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cell LineIC50 (µM)Reference
MCF-715.4
HEPG212.3

The compound exhibited greater potency compared to standard chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against several bacterial strains. In vitro tests revealed effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of 6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanism of action and therapeutic applications.

The biological activity of this compound is believed to be mediated through multiple pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells via the mitochondrial pathway and inhibit bacterial growth by disrupting cell wall synthesis.

Case Studies

Several case studies have documented the efficacy of derivatives similar to the target compound. For instance, a study on related thiazolo-pyrimidine derivatives demonstrated significant anticancer effects in xenograft models, reinforcing the importance of structural modifications in enhancing biological activity.

Q & A

Q. What is the established synthetic route for 6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide, and what are the critical reaction conditions?

Methodological Answer: The synthesis involves a multi-step protocol:

Core Formation : Reacting 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid under reflux in a 1:1 mixture of glacial acetic acid and acetic anhydride. Sodium acetate acts as a catalyst .

Cyclization : Introducing 2,4,6-trimethoxybenzaldehyde to form the thiazolo[3,2-a]pyrimidine core via a benzylidene intermediate.

Purification : Recrystallization from ethyl acetate-ethanol (3:2) yields pale yellow crystals (78% yield, m.p. 427–428 K) .
Key Conditions :

  • Reflux duration: 8–10 hours.
  • Solvent system optimization (acetic acid/anhydride for reactivity, ethyl acetate/ethanol for crystallization).

Q. How is the molecular structure of this compound confirmed, and what crystallographic parameters are critical?

Methodological Answer: Techniques :

  • Single-crystal X-ray diffraction (SC-XRD) confirms bond lengths, angles, and intermolecular interactions. For example:
    • The pyrimidine ring adopts a flattened boat conformation (C5 deviates by 0.224 Å from the mean plane) .
    • Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
  • Hydrogen bonding : C–H···O interactions stabilize crystal packing (e.g., chains along the c-axis) .
    Critical Data :
ParameterValue
Space groupP2₁/n (monoclinic)
Unit cell dimensionsa = 7.5363 Å, b = 18.178 Å, c = 16.973 Å
β angle94.465°
Z4
R factor0.058

Advanced Research Questions

Q. How do substituents on the thiazolo[3,2-a]pyrimidine scaffold influence biological activity, and what structure-activity relationship (SAR) trends are observed?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., bromine at position 6) enhance electrophilicity, potentially improving binding to biological targets like enzymes .
    • Methoxy groups on benzylidene moieties (e.g., 2,4,6-trimethoxy) may increase solubility and π-π stacking interactions .
  • SAR Studies :
    • Thiazole modifications : Hydrogenation of the thiazole ring (as in ) reduces planarity, altering pharmacokinetics .
    • Chromene substitution : The 2-oxo-2H-chromene group contributes to rigidity, affecting target selectivity .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Strategies :

Assay Standardization :

  • Compare IC₅₀ values under consistent conditions (e.g., pH, temperature). For example, COX-II inhibition by similar thiazole derivatives varies with assay type .

Structural Validation :

  • Confirm stereochemistry via SC-XRD (e.g., chiral C5 atom in the pyrimidine ring) .

Computational Modeling :

  • Perform molecular docking to identify binding site discrepancies. Studies on analogous compounds show strong interactions with COX-II active sites (binding energy < −9 kcal/mol) .

Q. What intermolecular interactions govern crystallization, and how can they be exploited for polymorph control?

Methodological Answer:

  • Key Interactions :
    • C–H···O hydrogen bonds : Bifurcated bonds link molecules into chains (e.g., C8–H8C···O2, 2.42 Å) .
    • Van der Waals forces : Aromatic stacking between phenyl and pyrimidine rings (3.8–4.2 Å spacing) .
  • Polymorph Control :
    • Solvent selection : Ethyl acetate-ethanol mixtures favor needle-like crystals .
    • Temperature gradients : Slow evaporation at 296 K yields high-purity monoclinic crystals .

Q. What computational methods are effective in predicting the compound’s reactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For thiazolo[3,2-a]pyrimidines, LUMO energies correlate with inhibition potency .
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding stability with targets (e.g., 100-ns MD runs for COX-II) to assess residence times .
  • ADMET Prediction :
    • Use tools like SwissADME to estimate logP (∼2.8) and bioavailability (>70%) based on substituent polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.